Butylphenyl methylpropional, (+)-
CAS No.: 75166-30-2
Cat. No.: VC16971014
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75166-30-2 |
|---|---|
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | (2S)-3-(4-tert-butylphenyl)-2-methylpropanal |
| Standard InChI | InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1 |
| Standard InChI Key | SDQFDHOLCGWZPU-NSHDSACASA-N |
| Isomeric SMILES | C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)C=O |
| Canonical SMILES | CC(CC1=CC=C(C=C1)C(C)(C)C)C=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Butylphenyl methylpropional, (+)-, has the molecular formula C₁₄H₂₀O and a molecular weight of 204.31 g/mol . Its structure features a chiral center at the second carbon, conferring enantiomeric specificity. The compound’s IUPAC name, (2S)-3-(4-tert-butylphenyl)-2-methylpropanal, reflects its branched aldehyde backbone and para-substituted tert-butyl aromatic ring .
Table 1: Key Identifiers of Butylphenyl Methylpropional, (+)-
| Property | Value | Source |
|---|---|---|
| CAS Number | 75166-30-2 | |
| SMILES Notation | CC@@HC=O | |
| InChIKey | SDQFDHOLCGWZPU-NSHDSACASA-N | |
| XLogP3 (Partition Coefficient) | 3.9 |
Stereochemical Considerations
The (+)-enantiomer exhibits distinct physicochemical properties compared to its (-)-counterpart. The spatial arrangement of the tert-butyl group and methyl branch influences its interaction with biological receptors, particularly in olfactory pathways .
Synthesis and Industrial Production
While proprietary synthesis routes dominate industrial production, general methods involve:
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Friedel-Crafts Alkylation: Introducing the tert-butyl group to benzene derivatives.
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Enantioselective Catalysis: Utilizing chiral catalysts to achieve the desired (2S) configuration .
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Oxidation: Converting intermediate alcohols to the final aldehyde form.
Commercial batches are typically >98% pure, with residual solvents monitored under Good Manufacturing Practices (GMP) .
Physicochemical Properties
Stability and Reactivity
Butylphenyl methylpropional, (+)-, is stable under ambient conditions but susceptible to oxidation at elevated temperatures. Its aldehyde group participates in nucleophilic addition reactions, necessitating storage in inert atmospheres .
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Boiling Point | 285–290°C (estimated) | QSPR Modeling |
| Vapor Pressure | 0.001 mmHg at 25°C | EPI Suite |
| Water Solubility | 12.7 mg/L | Calculated |
Applications in Consumer Products
Butylphenyl methylpropional, (+)-, is primarily used as a fragrance ingredient in:
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Hydroalcoholic Products: Perfumes, aftershaves (0.1–0.5% concentration) .
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Hair Cosmetics: Shampoos, conditioners.
The SCCS mandates a maximum concentration of 0.02% in leave-on products and 0.1% in rinse-off formulations to mitigate sensitization risks .
Toxicological Profile
Acute and Subchronic Toxicity
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Dermal Irritation: Mild erythema observed at 500 mg/kg in rabbits .
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Subchronic Exposure: No observed adverse effects at 10 mg/kg/day in 90-day rodent studies .
Genotoxicity and Carcinogenicity
Regulatory Status and Risk Assessments
European Union (EU) Regulations
The SCCS concluded that aggregate exposure from multiple cosmetic products yields a margin of safety (MoS) <100, deeming current concentrations unsafe . By contrast, RIFM argued for MoS >100 when considering only hydroalcoholic products .
Table 3: Regulatory Limits by Region
| Region | Maximum Concentration | Basis |
|---|---|---|
| EU | 0.02% (leave-on) | SCCS Opinion |
| New Zealand | 0.1% (rinse-off) | Cosmetic Standard |
Controversies and Research Gaps
The SCCS-RIFM disagreement centers on exposure aggregation and non-cosmetic sources (e.g., household cleaners). While SCCS advocates precautionary limits, RIFM emphasizes route-specific thresholds . Longitudinal studies on cumulative dermal absorption are needed to resolve these disparities.
Future Perspectives
Advances in green chemistry may yield safer analogs with reduced sensitization potential. Additionally, biomonitoring studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) could refine exposure estimates in human populations .
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